molecular formula C11H10ClN3O B3150432 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 688782-45-8

4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B3150432
CAS RN: 688782-45-8
M. Wt: 235.67 g/mol
InChI Key: QMRKTLQGAWYADU-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . For instance, halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine core, a chlorine atom at the 4th position, a methoxyphenyl group at the 6th position, and an amine group at the 2nd position .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .

Scientific Research Applications

Chemical Reactivity and Synthesis

The compound 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is used as a building block in the synthesis of diverse nitrogen heterocyclic compounds. Farouk et al. (2021) showed its transformation into pyrazoles, pyrimidines, pyridopyrimidine, and diazepine derivatives. This reactivity makes it a valuable precursor in the synthesis of a range of compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Pharmacological Potential

The pharmacological potential of derivatives of this compound has been explored. Kumar et al. (2017) synthesized a series of derivatives and evaluated them for anti-inflammatory activity, indicating the compound's utility in creating pharmacologically active agents (Kumar, Drabu, & Shalini, 2017).

Antifungal Properties

Jafar et al. (2017) researched the antifungal effects of certain derivatives of this compound. They found these compounds to be effective against fungi like Aspergillus terreus and Aspergillus niger, highlighting the compound's potential in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Antiangiogenic Potential

In a study by Jafar and Hussein (2021), derivatives of this compound were investigated for their antiangiogenic properties. The compounds showed significant results in theoretical calculations, suggesting their potential use in antiangiogenic therapies (Jafar & Hussein, 2021).

Corrosion Inhibition

Sarkar et al. (2020) focused on the use of pyrimidine derivatives, including those based on this compound, as corrosion inhibitors for steel in the petroleum industry. Their study indicated these compounds' effectiveness in protecting against corrosion, showcasing an industrial application (Sarkar, Saraswat, Mitra, Obot, & Yadav, 2020).

Future Directions

The future directions for “4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine” could involve further exploration of its pharmacological effects, particularly its anticancer properties . Detailed structure-activity relationship calculations could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRKTLQGAWYADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of compound 2-amino-6-(4-methoxy-phenyl)-pyrimidin-4-ol (18 g, 83 mol) obtained in step (ii) and phosphorus oxychloride (POCl3) (150 mL) was stirred at 100° C. under anhydrous condition for 5 to 8 hours. The initial turbidity disappeared after completion of the reaction and excess phosphorus oxychloride was then removed by distillation under low vacuum. The residue was diluted with aqueous sodium bicarbonate solution to reach the pH˜7-8. The white solid separated was filtered, washed with water, and dried under vacuum to afford the desired product (15 g). Yield: 75%.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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